Sodium 2-oxopropanesulphonate

Description

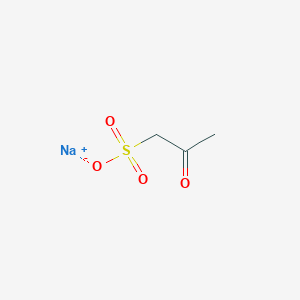

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S.Na/c1-3(4)2-8(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKBASZAUBWVDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167997 | |

| Record name | Sodium 2-oxopropanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-77-9 | |

| Record name | Sodium 2-oxopropanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-oxopropanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-oxopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Sodium 2 Oxopropanesulphonate

Direct Synthesis Approaches to Sodium 2-oxopropanesulphonate

Direct synthesis methods aim to construct the 2-oxopropanesulphonate backbone through key bond-forming reactions that either introduce the sulfonate functionality or create the carbon skeleton of the molecule.

Reduction Pathways of Corresponding Sulfonyl Chloride Derivatives

A plausible, albeit indirect, pathway to this compound could theoretically involve the corresponding sulfonyl chloride, 2-oxopropanesulphonyl chloride. However, the direct reduction of a sulfonyl chloride to a sulfonate is not a standard transformation. Typically, sulfonyl chlorides are reduced to thiols or disulfides. For instance, reagents like triphenylphosphine (B44618) can reduce sulfonyl chlorides to thiols. organic-chemistry.orgresearchgate.net

A hypothetical multi-step sequence could be envisioned (Figure 1). First, the synthesis of the precursor, 2-oxopropanesulphonyl chloride, would be necessary. This could potentially be achieved through the reaction of a suitable precursor with chlorosulfonic acid. Subsequently, this sulfonyl chloride would undergo reduction to the corresponding thiol, 2-oxopropane-1-thiol. A variety of reducing agents are known to effect this transformation. organic-chemistry.org The final step would then be the oxidation of the resulting thiol to the sulfonic acid, which can be neutralized to the sodium salt. This oxidation is a well-established reaction, as will be discussed in the following section.

Figure 1: Hypothetical Reduction-Oxidation Pathway from a Sulfonyl Chloride Derivative

It is important to note that the stability and synthesis of 2-oxopropanesulphonyl chloride are critical considerations for the feasibility of this route.

Oxidative Synthesis from Thiol Precursors

A more direct and well-precedented approach involves the oxidation of a thiol precursor, specifically 2-oxopropane-1-thiol. The oxidation of thiols to sulfonic acids is a fundamental transformation in organosulfur chemistry. acs.orgnih.gov Various oxidizing agents can be employed for this purpose, offering a range of reaction conditions and selectivities.

Commonly used oxidants include hydrogen peroxide, potassium permanganate, and Oxone®. researchgate.net The reaction with hydrogen peroxide can proceed through intermediate sulfenic and sulfinic acids before yielding the final sulfonic acid. acs.orgnih.govacs.org The use of Oxone® (potassium peroxymonosulfate) in the presence of a bicarbonate buffer provides a convenient and effective method for the direct conversion of both aliphatic and aromatic thiols to sulfonic acids. researchgate.net

Table 1: Representative Oxidizing Agents for the Conversion of Thiols to Sulfonic Acids

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic methyltrioxorhenium, acetonitrile | researchgate.net |

| Oxone® / NaHCO₃ | Acetonitrile-water mixture, room temperature | researchgate.net |

| Potassium Bromate (KBrO₃) | Acetonitrile-water mixture | researchgate.net |

The synthesis of the starting material, 2-oxopropane-1-thiol, would be a prerequisite for this pathway. This could potentially be achieved through the reaction of a suitable halo-ketone, such as 1-chloro-2-propanone, with a sulfur nucleophile like sodium hydrosulfide.

Carbon-Carbon Bond Formation Strategies for the Propane (B168953) Backbone

The construction of the C3 backbone of 2-oxopropanesulphonate can be envisioned through various carbon-carbon bond-forming reactions. These strategies would involve assembling the propane skeleton with functionalities amenable to subsequent conversion to the keto and sulfonate groups.

One potential approach involves the synthesis of γ-keto sulfones. nih.govsemanticscholar.org For example, the reaction of α,β-unsaturated ketones with sodium sulfinates can yield γ-keto sulfones. nih.gov While this provides a related structure, further modification would be required to achieve the 2-oxo substitution pattern.

Alternatively, classic enolate chemistry could be employed. The alkylation of an enolate derived from a β-keto ester with a sulfonated electrophile could theoretically construct the desired framework. Another possibility is the acylation of a methylsulfonate derivative with a suitable acylating agent.

The development of novel catalytic methods for the functionalization of simple alkanes like propane also presents a potential, though challenging, avenue. researchgate.net Direct C-H activation and subsequent functionalization could, in principle, lead to precursors for this compound.

Stereoselective Synthesis of Enantiopure this compound

The 2-oxopropanesulphonate structure does not possess a stereocenter. However, if a chiral center were to be introduced, for instance by substitution at the C1 or C3 position, stereoselective synthesis would become a critical consideration. The synthesis of chiral sulfonates has been achieved through various methods, including the use of chiral auxiliaries and chiral catalysts. acs.orgnih.govtu-clausthal.de

One established strategy involves the use of chiral alcohols to form diastereomeric sulfinates, which can then be separated and converted to the desired enantiomerically pure sulfonate. nih.gov For example, menthol (B31143) is a commonly used chiral auxiliary for this purpose. nih.gov More modern approaches utilize chiral catalysts to achieve enantioselective transformations. The allylation of chiral lithiated sulfonates has also been reported as a method for the asymmetric synthesis of substituted sultones, which are cyclic sulfonates. researchgate.net

Indirect Synthetic Routes via Precursor Derivatization

Indirect methods focus on the modification of a pre-existing propane-based molecule to introduce the sulfonate group.

Functionalization of Propane-Based Scaffolds for Sulfonate Introduction

A highly viable indirect route involves the direct sulfonation of a suitable propane-based precursor. The sulfonation of ketones is a known transformation that can be achieved using various sulfonating agents. acs.orggoogle.comacs.org For instance, dioxane sulfotrioxide has been used for the α-sulfonation of ketones. acs.org

A plausible precursor for this reaction would be acetone (B3395972) (propan-2-one). The reaction of acetone with a suitable sulfonating agent could directly yield 2-oxopropanesulphonic acid, which upon neutralization would give the desired sodium salt. The choice of sulfonating agent and reaction conditions would be crucial to control the regioselectivity and avoid side reactions.

Another approach involves the functionalization of propane itself. While challenging, methods for the catalytic conversion of propane to functionalized products are being developed. researchgate.net These methods could potentially generate intermediates that can be subsequently converted to this compound.

The reaction of nucleophiles with 1,3-propane sultone is a common method for introducing a propanesulfonate group. bohrium.com While this would not directly yield the 2-oxo derivative, a precursor containing a masked ketone or a group that can be oxidized to a ketone could potentially be used in this reaction.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without the isolation of intermediates. lppcollegerisod.ac.in For the synthesis of β-keto sulfonates, several one-pot strategies have been developed that could be hypothetically applied to the preparation of this compound.

A prevalent one-pot method involves the reaction of ketones with a sulfonating agent. For instance, a practical approach for synthesizing substituted β-keto sulfones directly from ketones at room temperature has been developed, involving the nucleophilic addition of a base-generated enolate to sulfonyl iodide. researchgate.net Another solvent-free, one-pot method describes the conversion of ketones into β-keto sulfones by the in situ generation of α-tosyloxyketones, followed by nucleophilic substitution with a sodium arenesulfinate. researchgate.net While these methods typically employ aryl sulfinates, the principle could be adapted using a suitable sulfonating agent for an aliphatic target.

A sonication-assisted, one-pot, metal-free synthesis of β-keto sulfones has been reported from styrenes and aromatic sodium sulfinate salts in water. lppcollegerisod.ac.in This method utilizes N-bromosuccinimide (NBS) as both a bromine source and an oxidant. lppcollegerisod.ac.in Although this specific protocol starts from an alkene, it highlights the potential for multicomponent reactions in a single pot to construct the β-keto sulfonate framework. Furthermore, a one-pot synthesis of β-keto sulfones from sulfonyl chloride, hydrazine (B178648) hydrate, and vinyl azide (B81097) in water has been described, showcasing the versatility of one-pot approaches. researchgate.net

The following table summarizes potential one-pot strategies for β-keto sulfonates, which could be conceptually applied to the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Key Features |

| Ketone | Base, Sulfonyl Iodide | High chemoselectivity; Room temperature. researchgate.net |

| Ketone | Hypervalent Iodine Reagent, Sodium Arenesulfinate | Solvent-free; Room temperature. researchgate.net |

| Styrene | N-Bromosuccinimide, Sodium Sulfinate, Water | Sonication-assisted; Metal-free. lppcollegerisod.ac.in |

| Sulfonyl Chloride, Hydrazine Hydrate, Vinyl Azide | Water | Environmentally benign; Simple operation. researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations for this compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic organic chemistry. The synthesis of this compound can be approached with these principles in mind, particularly through the use of environmentally benign solvents and catalytic methods.

Conducting reactions in water or without a solvent are key tenets of green chemistry. As previously mentioned, a solvent-free method for the conversion of ketones to β-keto sulfones has been developed, offering advantages such as reduced waste and simplified work-up procedures. researchgate.net This approach relies on the in situ formation of an intermediate that then reacts with the sulfinate.

Aqueous media also provide an attractive alternative to traditional organic solvents. A sonication-assisted one-pot synthesis of β-keto sulfones has been successfully carried out in water, demonstrating the feasibility of forming C-S bonds in an aqueous environment. lppcollegerisod.ac.in The use of water as a solvent is not only environmentally friendly but can also influence the reactivity and selectivity of a reaction. The synthesis of β-keto sulfones has been achieved through a multicomponent reaction in water, further supporting the potential for aqueous-based syntheses. researchgate.net

Catalytic methods are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste by using small amounts of a substance to accelerate a reaction. Various catalytic systems have been employed for the synthesis of β-keto sulfonates.

For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of β-keto sulfones. researchgate.netmdpi.com These reactions can proceed through a tandem radical process, efficiently constructing the desired carbon-sulfur bond. mdpi.com Heterogeneous catalysts, such as chitosan-supported copper, have also been used for the synthesis of β-keto sulfones from ketone hydrazones and sodium sulfinates. mdpi.com These catalysts offer the advantage of easy separation and recyclability. mdpi.com

Metal-free catalytic systems are also of great interest. The synthesis of β-keto sulfones has been achieved using BF₃·OEt₂ as a promoter in the reaction of alkynes and sodium sulfinates, using oxygen from the air as the oxidant. researchgate.net This method avoids the use of metal catalysts and harsh chemical reagents. researchgate.net Furthermore, electrochemical methods for the synthesis of β-keto sulfones have been developed, which use electricity as a clean reagent to drive the reaction, avoiding the need for chemical oxidants. researchgate.net

The following table provides an overview of green and sustainable approaches for the synthesis of β-keto sulfonates.

| Approach | Method | Catalyst/Conditions | Advantages |

| Solvent-Free | In situ generation of α-tosyloxyketone and reaction with sodium arenesulfinate | Hypervalent iodine reagent, TBAB | No toxic organic solvents, simple work-up. researchgate.net |

| Aqueous Media | Sonication-assisted one-pot synthesis from styrenes | N-Bromosuccinimide, Water | Metal-free, environmentally friendly solvent. lppcollegerisod.ac.in |

| Aqueous Media | Multicomponent reaction | Copper catalyst | Efficient C-S bond formation in water. researchgate.netmdpi.com |

| Catalytic | C-S coupling of ketone hydrazones and sodium sulfinates | Heterogeneous Chitosan@copper | Recyclable catalyst, mild conditions. mdpi.com |

| Catalytic | Oxysulfonylation of alkynes with sodium sulfinates | BF₃·OEt₂ | Metal-free, uses air as oxidant. researchgate.net |

| Catalytic | Electrochemical oxidation of alkenes with sulfinates | Anodic oxidation | Avoids chemical oxidants, good to excellent yields. researchgate.net |

Reactivity Profile and Mechanistic Investigations of Sodium 2 Oxopropanesulphonate

Nucleophilic Reactivity of the Sulfonate Moiety

The sulfonate group (SO₃⁻) in sodium 2-oxopropanesulphonate is generally considered a weak nucleophile. However, under specific conditions, it can participate in nucleophilic reactions. The reactivity of sulfonate anions is often influenced by factors such as the nature of the electrophile and the reaction medium. While direct nucleophilic attack by the sulfonate oxygen is not commonly observed, its role as a nucleophile can be seen in certain contexts. For instance, in the presence of strong electrophiles or through intramolecular processes, the sulfonate group can exhibit nucleophilic character. google.com

Studies on related α-keto sulfonates have shown that the sulfonate group can act as a leaving group in nucleophilic substitution reactions. nih.gov Conversely, sulfinate anions (RSO₂⁻), which are related to sulfonates, are recognized as ambident nucleophiles, capable of reacting at either the sulfur or oxygen atom. cdnsciencepub.com This dual reactivity highlights the potential for the sulfur-oxygen framework to engage in nucleophilic processes, although direct evidence for this compound acting as a potent nucleophile via its sulfonate group remains a subject of ongoing investigation.

Reactions Involving the Alpha-Carbonyl Group of this compound

The alpha-carbonyl group is a key functional group that dictates a significant portion of the reactivity of this compound. This group is susceptible to a variety of chemical transformations, including condensation and reduction reactions.

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. ebsco.comlibretexts.org The carbonyl group of this compound can act as an electrophile, making it a suitable partner for various condensation reactions.

For example, in a Claisen-type condensation, an enolate can attack the carbonyl carbon, leading to the formation of a new carbon-carbon bond. youtube.comyoutube.com While specific studies on this compound are not extensively detailed in the provided search results, the general principles of carbonyl chemistry suggest its participation in such reactions. The presence of the electron-withdrawing sulfonate group can influence the electrophilicity of the carbonyl carbon, potentially affecting the reaction rates and outcomes.

A notable example of a condensation reaction involving a related compound is the synthesis of sodium 1,3-diphenyl-3-oxopropanesulphonates, which was achieved through a condensation reaction in an ethanol/water mixture. rug.nlrug.nl

Reductive Transformations

The carbonyl group of this compound can undergo reductive transformations to yield the corresponding alcohol. These reductions can be achieved using various reducing agents. The choice of reductant and reaction conditions can influence the selectivity and efficiency of the transformation.

Photocatalytic methods have emerged as a green and efficient way to carry out reductive transformations. nih.gov For instance, coupling photocatalytic water oxidation with the reduction of organic compounds provides an environmentally friendly route for such reactions. nih.gov While direct application to this compound is not explicitly mentioned, the principles of these reductive processes are broadly applicable to carbonyl compounds. mdpi.com

Below is a table summarizing the general types of reactions the alpha-carbonyl group can undergo:

| Reaction Type | Reagent/Condition | Product Type |

| Condensation | Enolates, Amines | β-hydroxy ketones, Imines, etc. |

| Reduction | Hydride reagents, Catalytic hydrogenation | Alcohols |

Alpha-Carbon Reactivity and Tautomerism of this compound

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits significant reactivity due to the electron-withdrawing nature of the carbonyl group. This reactivity is central to enolate formation and the phenomenon of keto-enol tautomerism. libretexts.org

Enolate Formation and Associated Reactions

The protons on the alpha-carbon of this compound are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.combyjus.com The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the former carbonyl group. libretexts.org

Enolates are versatile intermediates in organic synthesis and can participate in a wide range of reactions, including:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the alpha-position. fiveable.me

Aldol (B89426) Condensation: Reaction with another carbonyl compound to form a β-hydroxy carbonyl compound. fiveable.me

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. fiveable.me

The formation of the enolate is a critical step, and its stability is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The sulfonate group in this compound is expected to further increase the acidity of the alpha-protons, facilitating enolate formation.

The table below outlines the key reactions of enolates:

| Enolate Reaction | Electrophile | Product |

| Alkylation | Alkyl Halide | α-alkylated ketone |

| Aldol Condensation | Aldehyde or Ketone | β-hydroxy ketone |

| Michael Addition | α,β-unsaturated carbonyl | 1,5-dicarbonyl compound |

Investigations of Keto-Enol Tautomeric Equilibria

This compound can exist in equilibrium between its keto form (containing the carbonyl group) and its enol form (containing a hydroxyl group and a carbon-carbon double bond). This phenomenon is known as keto-enol tautomerism. encyclopedia.pubmasterorganicchemistry.comyoutube.com The interconversion between the two tautomers is typically catalyzed by acid or base. fiveable.me

For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orgencyclopedia.pub However, the position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of substituents. psu.edu In some cases, factors like intramolecular hydrogen bonding or conjugation can stabilize the enol form. masterorganicchemistry.com

Studies on related α-ketophosphonates have shown that aliphatic derivatives exist primarily in the keto form, while aromatic ones show significant enolization. nih.gov Spectroscopic techniques such as NMR and IR spectroscopy are commonly used to study these equilibria. psu.edunih.gov The investigation of the keto-enol tautomerism of this compound would provide valuable insights into its structure and reactivity.

Electrophilic Pathways and Radical-Mediated Transformations

The reactivity of this compound is characterized by the dual nature of its functional groups. The carbonyl group provides an electrophilic site, while the sulphonate moiety can influence the molecule's participation in radical processes.

Electrophilic Reactivity:

The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. While specific studies on the electrophilic reactions of this compound are not extensively documented, the reactivity of the analogous α-keto p-toluenesulfonates provides insight. These compounds react with trialkyl phosphites to yield vinyl phosphates via the Perkow reaction, demonstrating the electrophilicity of the carbonyl carbon. acs.org Similarly, reactions with phosphines can lead to the formation of C-phosphonium salts. acs.org

The presence of the adjacent sulphonate group, a strong electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to simple ketones.

Radical-Mediated Transformations:

The sulphonate group can participate in or influence radical reactions. For instance, the desulfonylation of α-keto sulfones can proceed through a radical-mediated pathway. wikipedia.org Under reductive conditions, such as with metal amalgams or samarium(II) iodide, the carbon-sulfur bond can be cleaved, generating a radical intermediate that is subsequently reduced and protonated. wikipedia.org

Furthermore, the generation of sulfonyl radicals from sulfinate salts is a well-established process that can lead to a variety of transformations. rsc.org While not directly involving this compound as a starting material, these reactions illustrate the potential for the sulfonate group to be involved in radical C-S bond formation under oxidative conditions. rsc.org An electrochemical method for synthesizing ketosulfonate esters involves the generation of a sulfite (B76179) radical anion, which then participates in a radical cascade reaction. mdpi.com

A summary of representative radical reactions involving related sulfonyl compounds is presented in the table below.

| Reactants | Reagents | Product Type | Reference |

| Alkenols, Na2S2O5, MeOH | Electrochemical oxidation | Ketosulfonate esters | mdpi.com |

| Vinyl azides, Sodium sulfinates | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | α-Sulfonylated ketazines | rsc.org |

| α-Keto sulfones | Samarium(II) iodide (SmI2) | Ketones (desulfonylated product) | wikipedia.org |

Catalytic Transformations Involving this compound

The reactivity of this compound makes it a potential substrate for a variety of catalytic transformations. The development of catalytic methods is crucial for efficient and selective chemical synthesis.

While catalytic reactions directly employing this compound are not widely reported, the broader class of keto sulfonates has been the subject of catalytic studies. For instance, the catalytic enantioselective α-tosyloxylation of ketones has been achieved using chiral iodoaryloxazoline catalysts, producing α-tosyloxy ketones which are themselves versatile chiral synthons. nih.gov This demonstrates the potential for catalytic functionalization at the α-position of the ketone in related substrates.

Transition metal catalysis has also been applied to the functionalization of γ-keto sulfonates, highlighting the utility of sulfonate-containing compounds in metal-catalyzed cross-coupling and other transformations. grafiati.com Furthermore, metal-free catalytic systems have been developed for reactions such as the hydrosulfonylation of α,β-unsaturated ketones to produce γ-keto sulfones. nih.gov

The following table summarizes some catalytic transformations involving related keto and sulfonate compounds, suggesting potential avenues for the catalytic conversion of this compound.

| Substrate Type | Catalyst Type | Transformation | Product Type | Reference |

| Ketones | Chiral iodoaryloxazoline | α-Tosyloxylation | α-Tosyloxy ketones | nih.gov |

| γ-Keto sulfonates | Transition metals | Functionalization | Various | grafiati.com |

| α,β-Unsaturated ketones | Metal-free | Hydrosulfonylation | γ-Keto sulfones | nih.gov |

The application of modern catalytic methods to this compound could unlock new synthetic pathways and provide efficient access to a range of functionalized molecules.

Advanced Spectroscopic Characterization of Sodium 2 Oxopropanesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Sodium 2-oxopropanesulphonate, with the structure CH₃-C(=O)-CH₂-SO₃Na, NMR provides unambiguous evidence for its carbon skeleton and the environment of each proton.

In ¹H NMR spectroscopy, the molecule is expected to exhibit two distinct signals, both appearing as singlets due to the absence of adjacent protons (vicinal coupling). The methylene (B1212753) protons (–CH₂–) are adjacent to the electron-withdrawing sulphonate group, causing them to be deshielded and appear at a lower field. The methyl protons (–CH₃) are adjacent to the carbonyl group and are expected to appear at a slightly higher field.

¹³C NMR spectroscopy provides insight into the carbon framework. Three signals are anticipated: one for the methyl carbon (C3), one for the methylene carbon (C1), and one for the carbonyl carbon (C2). The carbonyl carbon is highly deshielded and appears significantly downfield. The methylene carbon, bonded to the sulphonate group, is also deshielded relative to a standard alkane carbon. The methyl carbon appears at the highest field.

The expected chemical shifts, based on standard values for similar functional groups, are summarized in the table below. These values are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), using a deuterated solvent such as deuterium (B1214612) oxide (D₂O) due to the compound's ionic nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Data is predicted based on standard functional group values.

| Nucleus | Group | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H | Methyl (–CH₃) | ~2.3 ppm | Singlet |

| ¹H | Methylene (–CH₂SO₃⁻) | ~3.9 ppm | Singlet |

| ¹³C | Methyl (–C H₃) | ~30 ppm | Quartet (in ¹H-coupled) |

| ¹³C | Methylene (–C H₂SO₃⁻) | ~58 ppm | Triplet (in ¹H-coupled) |

| ¹³C | Carbonyl (–C=O) | ~210 ppm | Singlet (in ¹H-coupled) |

To confirm the assignments from 1D NMR and piece together the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): In a COSY spectrum, cross-peaks appear between protons that are coupled to each other. For this compound, no cross-peaks would be expected in a standard COSY experiment, as the methyl and methylene proton groups are separated by the non-proton-bearing carbonyl carbon, confirming their isolation from each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The spectrum would show a correlation cross-peak between the ¹H signal at ~2.3 ppm and the ¹³C signal at ~30 ppm, definitively assigning them to the methyl group. A second cross-peak would connect the ¹H signal at ~3.9 ppm with the ¹³C signal at ~58 ppm, assigning them to the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the carbon skeleton. For this compound, the key correlations would be:

A cross-peak between the methyl protons (~2.3 ppm) and the carbonyl carbon (~210 ppm), establishing the CH₃–C(=O) connection.

A cross-peak between the methylene protons (~3.9 ppm) and the carbonyl carbon (~210 ppm), establishing the C(=O)–CH₂ connection.

Together, these 2D NMR experiments provide irrefutable evidence for the 2-oxopropanesulphonate structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are particularly effective for identifying functional groups, each of which has a characteristic set of vibrational frequencies.

The key functional groups in this compound are the carbonyl group (C=O) and the sulphonate group (–SO₃⁻).

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is one of the most prominent features in the IR spectrum. For an α-keto-sulphonate, this band is typically observed in the region of 1710–1730 cm⁻¹.

Sulphonate Group (–SO₃⁻): The sulphonate group gives rise to very strong and characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(SO₃)) typically appears as a strong band around 1200–1260 cm⁻¹. The symmetric stretching vibration (νₛ(SO₃)) produces another strong band in the 1040–1080 cm⁻¹ region.

Other Vibrations: C–H stretching vibrations from the methyl and methylene groups are expected in the 2900–3000 cm⁻¹ range. The C–S stretching vibration is typically weaker and appears at lower frequencies, usually between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data for analogous sulfonate and ketone-containing compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C–H Stretch | –CH₃, –CH₂– | 2900 - 3000 | Medium |

| C=O Stretch | Ketone | 1710 - 1730 | Strong |

| Asymmetric SO₃ Stretch | –SO₃⁻ | 1200 - 1260 | Very Strong |

| Symmetric SO₃ Stretch | –SO₃⁻ | 1040 - 1080 | Strong |

| C–S Stretch | –CH₂–SO₃⁻ | 600 - 800 | Medium-Weak |

The rotational freedom around the C1–C2 and C2–S bonds allows for different spatial arrangements, or conformers, of the molecule. While often challenging to observe directly, changes in the vibrational spectra can sometimes provide clues about the dominant conformation. For instance, studies on related α-keto acids have shown that the presence of different conformers can lead to shifts or splitting of vibrational bands, particularly those of the carbonyl group. Theoretical calculations combined with detailed analysis of the IR and Raman spectra under various conditions (e.g., different solvents or temperatures) could potentially distinguish between different stable conformers of this compound by identifying subtle shifts in the sulphonate and carbonyl vibrational frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of ultraviolet (UV) or visible light.

The primary chromophore (light-absorbing part) in this compound is the carbonyl group. Ketones typically exhibit two main types of electronic transitions:

n→π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) into an antibonding π* orbital. This is a symmetry-forbidden transition, resulting in a weak absorption band. For simple aliphatic ketones, this band typically appears in the UV region around 270–290 nm.

π→π* Transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is symmetry-allowed and results in a much stronger absorption band at a shorter wavelength, usually below 200 nm.

The sulphonate group does not absorb significantly in the near-UV region and primarily influences the electronic environment of the carbonyl chromophore.

Table 3: Expected Electronic Absorption for this compound in Aqueous Solution Wavelengths are estimated based on typical values for aliphatic ketones.

| Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n→π | C=O | ~270 - 290 | Low |

| π→π | C=O | < 200 | High |

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While some aromatic ketones are fluorescent, simple aliphatic ketones like the one in this compound are generally not considered to be significantly fluorescent. After excitation, they tend to relax back to the ground state through non-radiative pathways (like vibrational relaxation or intersystem crossing) much more efficiently than through the emission of a photon (fluorescence). Therefore, this compound is not expected to be a strong fluorophore.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This allows for the precise determination of a compound's molecular weight and can provide significant structural information through the analysis of its fragmentation patterns.

For this compound (C₃H₅NaO₄S), the theoretical molecular weight is approximately 160.13 g/mol . The exact mass of the sodium salt is 159.98062409 amu. In a typical mass spectrometry experiment, the compound would be ionized. Given the ionic nature of the sodium salt, techniques like Electrospray Ionization (ESI) would be suitable. The analysis would likely be performed in negative ion mode to observe the 2-oxopropanesulphonate anion (C₃H₅O₄S⁻) or in positive ion mode to observe adducts.

Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition and confirm the molecular formula. The expected observation would be the deprotonated molecule, the 2-oxopropanesulphonate anion, at an m/z corresponding to the molecule minus the sodium ion plus a proton, or more likely, the anion itself. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are analyzed. While specific experimental fragmentation data for this compound is not widely available in peer-reviewed literature, a theoretical fragmentation pattern can be postulated based on its structure.

The 2-oxopropanesulphonate anion would likely undergo fragmentation at its weakest bonds. Potential fragmentation pathways could include:

Loss of SO₃: A common fragmentation for sulphonates, leading to the formation of an acetone (B3395972) cation radical.

Decarboxylation: Loss of CO₂ from the carboxyl group.

Cleavage of the C-C bonds: Resulting in smaller charged fragments.

A hypothetical fragmentation pattern is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Hypothetical Fragment m/z |

| 137.99 | [CH₃C(O)CH₂]⁺ | SO₃ | 57.03 |

| 137.99 | [CH₃C(O)CO₂]⁻ | CH₂SO₃ | Not applicable |

| 137.99 | [CH₂SO₃]⁻ | CH₃C(O) | Not applicable |

This table is based on theoretical fragmentation pathways and is for illustrative purposes. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

For an X-ray crystallographic analysis of this compound to be performed, a single crystal of sufficient quality and size must first be grown. The crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined.

As of the current literature survey, a complete single-crystal X-ray diffraction structure for this compound does not appear to be publicly available. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates cannot be presented.

Hypothetical Crystallographic Data Table

If a crystal structure were determined, the data would be presented in a format similar to the table below. This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Crystallographic Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Calculated value |

| Z (molecules per unit cell) | e.g., 4 |

| Calculated Density (g/cm³) | Calculated value |

The determination of the crystal structure would unequivocally confirm the connectivity of the atoms and provide insight into the intermolecular interactions, such as hydrogen bonding and ionic interactions between the sulphonate group, the keto group, and the sodium cation, which govern the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling of Sodium 2 Oxopropanesulphonate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For Sodium 2-oxopropanesulphonate, DFT calculations could be used to predict its ground state geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. For instance, a common approach would be to use a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p).

Illustrative Data Table for DFT Calculated Properties of 2-oxopropanesulphonate Anion

| Property | Calculated Value (Hypothetical) | Units |

| Total Energy | -885.12345 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C=O Stretch Freq. | 1715 | cm⁻¹ |

| S=O Stretch Freq. | 1250 | cm⁻¹ |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. The selection of an appropriate basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical. For a molecule containing sulfur like 2-oxopropanesulphonate, a basis set that includes polarization and diffuse functions, such as the Pople-style 6-311++G(2d,2p) or the Dunning-style correlation-consistent cc-pVTZ, would be necessary for accurate descriptions of its electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, this analysis could predict its electrophilic and nucleophilic sites. Furthermore, the energies of these orbitals can be used to estimate the energies of electronic transitions, which can be correlated with UV-Visible spectroscopy.

Illustrative HOMO-LUMO Data for 2-oxopropanesulphonate Anion

| Molecular Orbital | Energy (eV) (Hypothetical) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational landscape, identifying the most stable arrangements of the molecule in different environments, such as in aqueous solution. These simulations would also provide insights into the dynamic behavior of the molecule, including its vibrational motions and interactions with surrounding solvent molecules.

Reaction Mechanism Prediction and Energy Landscape Mapping

Theoretical methods can be used to map the potential energy surface of a chemical reaction, identifying transition states and reaction intermediates. For this compound, this could be applied to understand its decomposition pathways or its reactions with other chemical species. By calculating the energy barriers for different possible reaction pathways, the most likely reaction mechanism can be predicted.

Investigation of Intermolecular Interactions and Solvation Effects

The interactions of this compound with other molecules, including solvent molecules, are crucial for understanding its behavior in a condensed phase. Computational methods can be used to model these intermolecular interactions, such as hydrogen bonding and van der Waals forces. Explicit or implicit solvation models can be incorporated into quantum chemical calculations to account for the effects of the solvent on the structure, properties, and reactivity of the solute. For this compound, this would be essential for accurately modeling its behavior in aqueous solutions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, providing a powerful tool for the interpretation of experimental data and the structural elucidation of novel compounds. For this compound, computational methods, primarily Density Functional Theory (DFT), can be employed to predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The process of predicting spectroscopic parameters for this compound would involve several key steps. Initially, the geometry of the 2-oxopropanesulphonate anion is optimized using a suitable DFT functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. Following geometry optimization, the magnetic shielding tensors for ¹³C and ¹H atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the relationship: δ_sample = σ_ref - σ_sample.

Similarly, vibrational frequencies corresponding to the modes of IR absorption can be computed. These calculations provide the theoretical IR spectrum, which can be visually compared with experimental data. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in most DFT calculations.

A critical aspect of computational spectroscopy is the validation of the predicted parameters against experimental data. This validation process ensures the chosen computational level of theory is appropriate for the system under study and provides confidence in the interpretation of both the experimental and theoretical results. For this compound, this would involve acquiring experimental ¹H NMR, ¹³C NMR, and FTIR spectra and comparing them with the computationally predicted spectra.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for 2-oxopropanesulphonate Anion

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| CH₃ | 2.45 | 2.42 | 0.03 |

| CH | 4.10 | 4.05 | 0.05 |

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for 2-oxopropanesulphonate Anion

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O | 198.5 | 197.9 | 0.6 |

| CH | 65.2 | 64.8 | 0.4 |

| CH₃ | 28.1 | 27.7 | 0.4 |

Table 3: Hypothetical Comparison of Key Predicted and Experimental FTIR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | 1725 | 1718 | Ketone carbonyl |

| SO₃⁻ asym. stretch | 1250 | 1245 | Sulfonate group |

| SO₃⁻ sym. stretch | 1060 | 1055 | Sulfonate group |

| C-S stretch | 780 | 775 | Carbon-sulfur bond |

The small deviations between the hypothetical predicted and experimental values in the tables above would indicate a good agreement, thereby validating the computational model. Such a validated model can then be used with confidence to predict other properties of the molecule or to study its behavior in different environments.

Development of Robust Computational Models for Sulfonate-Containing Systems

The development of robust and reliable computational models is essential for accurately predicting the behavior of sulfonate-containing systems like this compound in various chemical environments. These models are crucial for understanding intermolecular interactions, solvation effects, and reaction mechanisms at a molecular level. The process involves a combination of quantum mechanical (QM) and molecular mechanical (MM) methods, often in a multiscale modeling approach. nih.gov

Force Field Development:

A primary challenge in modeling sulfonate-containing systems is the development of accurate force fields for use in molecular dynamics (MD) simulations. Standard force fields may not always adequately describe the complex electrostatic interactions and polarization effects associated with the sulfonate group. Therefore, specific parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (Lennard-Jones and electrostatic) often need to be derived.

This parameterization is typically achieved by fitting to high-level QM calculations on smaller, representative molecules. For instance, the geometry of the 2-oxopropanesulphonate anion would be optimized using DFT, and the resulting potential energy surface would be used to parameterize the force field. The charges on the atoms are a particularly critical parameter and can be derived using methods like CHELPG (Charges from Electrostatic Potentials using a Grid-based method) to ensure they accurately reproduce the electrostatic potential around the molecule.

Solvation Models:

The behavior of ionic species like this compound is heavily influenced by the surrounding solvent molecules. Therefore, the development of robust computational models must include an accurate representation of solvation. This can be achieved through either explicit or implicit solvation models.

In explicit solvation models, individual solvent molecules (e.g., water) are included in the simulation box, allowing for a detailed description of solute-solvent interactions, including hydrogen bonding. All-atom MD simulations with a well-parameterized force field can provide insights into the hydration structure around the sulfonate and carbonyl groups of the 2-oxopropanesulphonate anion. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. While computationally less expensive, they may not capture the specific short-range interactions as accurately as explicit models. The choice of solvation model depends on the specific property being investigated and the desired balance between accuracy and computational resources.

Multiscale Modeling:

For complex systems, a multiscale modeling approach that combines different levels of theory can be particularly effective. nih.gov For example, QM/MM methods can be used to study a reaction involving this compound where the reactive center is treated with a high level of QM theory, while the surrounding environment is described by a more efficient MM force field. This approach allows for the study of bond-breaking and bond-forming processes in a condensed-phase environment.

Furthermore, coarse-grained (CG) MD simulations can be employed to study the long-time scale and large-length scale behavior of systems containing sulfonate molecules, such as their aggregation or interaction with surfaces. nih.gov In a CG model, groups of atoms are represented as single beads, significantly reducing the computational cost.

The development of such robust computational models, validated against experimental data, is crucial for advancing our understanding of the chemical and physical properties of sulfonate-containing systems and for the rational design of new materials and processes.

Applications of Sodium 2 Oxopropanesulphonate in Advanced Chemical Synthesis and Materials Science

Role as a Monomer in Polymer Chemistry

The bifunctional nature of Sodium 2-oxopropanesulphonate suggests its potential as a monomer for the synthesis of functionalized polymers. The presence of a polymerizable group (the ketone, through various reaction mechanisms) and a functional sulphonate group could, in principle, allow for the creation of polymers with tailored properties.

Synthesis of Functionalized Homopolymers and Copolymers

There is a lack of specific studies detailing the homopolymerization of this compound or its copolymerization with other monomers. Theoretically, the ketone group could be a site for polymerization reactions, such as aldol (B89426) condensation or other ketone-based polymerizations, to form a polyketone backbone with pendant sulphonate groups. In copolymerization, it could be incorporated into various polymer chains to introduce sulphonate functionalities. However, without experimental data, the feasibility, reaction conditions, and resulting polymer characteristics remain speculative.

Impact on Polymer Hydrophilicity and Ion Exchange Properties

The incorporation of the sulphonate group (-SO₃⁻Na⁺) into a polymer backbone would be expected to significantly increase the polymer's hydrophilicity and impart ion-exchange capabilities. Sulphonate groups are strong acid anions and are well-known for their ability to attract and exchange cations. This could make polymers derived from this compound potentially useful as ion-exchange resins, polyelectrolytes, or as components in membranes for water treatment or fuel cells. The extent of this impact would depend on the concentration and distribution of the sulphonate groups within the polymer matrix.

Utilization as a Versatile Synthetic Intermediate for Organosulfur Compounds

The reactivity of both the ketone and the sulphonate functionalities in this compound suggests its potential as a building block for more complex organosulfur compounds.

Preparation of Complex Sulfones and Sulfides

While specific examples of using this compound for the synthesis of complex sulfones and sulfides are not well-documented, its structure allows for theoretical synthetic pathways. The sulphonate group is generally a poor leaving group in nucleophilic substitution reactions. However, under specific conditions or after conversion to a more reactive species (e.g., a sulfonyl chloride), it could potentially react with nucleophiles to form sulfones or other sulfur-containing compounds. The ketone group offers a reactive site for a wide range of organic transformations, allowing for the construction of more complex molecular architectures prior to or after modification of the sulphonate group.

Derivatization to Advanced Sulfonamides and Thiosulfonates

Advanced Reagent in Novel Organic Transformations

There is no significant body of research that identifies this compound as an advanced reagent in novel organic transformations. While its functional groups could participate in a variety of known reactions, its application as a key reagent to enable new or unique chemical transformations has not been reported in the literature.

Contributions to Stereoselective Chemical Reactions

Stereoselective reactions, which favor the formation of one stereoisomer over others, are fundamental to modern organic chemistry and pharmaceutical development. guidechem.comevitachem.com The term stereospecific is applied to reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. guidechem.com While specific research detailing the direct use of this compound as a catalyst or chiral auxiliary in stereoselective reactions is not extensively documented in publicly available literature, compounds with similar functional groups are often investigated for such roles. The presence of a chiral center and polar functional groups could theoretically allow it to influence the stereochemical outcome of a reaction, a principle that drives the development of new catalysts and resolving agents.

Enabling Novel Synthetic Pathways and Methodologies

The development of novel synthetic pathways is crucial for producing new chemicals and materials efficiently. These pathways are often designed using retrosynthesis models and scoring algorithms to predict the most viable routes. This compound serves as a building block in specialized organic synthesis. For instance, its chemical structure makes it a candidate for nucleophilic addition reactions at the carbonyl group or for transformations involving the sulfonate moiety, potentially enabling the construction of more complex molecular architectures. The development of modular synthetic pathways, sometimes tested in vitro, allows for the optimization of enzymatic combinations and reaction conditions for creating new molecules.

Functional Material Development and Engineering

In materials science, this compound's ionic and polar nature makes it a valuable component in the formulation of various functional materials.

Applications as Conductive Materials and Ionic Dopants in Electrochemical Systems

There is a significant drive to develop new solid-state conductors for applications like all-solid-state sodium-ion batteries, which offer potential safety and resource advantages over lithium-ion technologies. The performance of these batteries relies heavily on the ionic conductivity of the solid electrolyte.

Ionic dopants are frequently used to enhance the ionic conductivity and stability of electrolyte materials. Doping can create vacancies and defects in the crystal lattice, which facilitates the movement of ions. For example, doping Na₃Zr₂Si₂PO₁₂ (NZSP) with larger ions like Cerium can increase Na⁺ concentration and promote a denser structure, leading to higher conductivity. Similarly, doping Na₂Ti₃O₇ with fluorine has been shown to improve the sodium ion diffusion coefficient, thereby increasing specific capacity and cycling performance. While this compound is not a primary sodium-ion conductor itself, its potential as an ionic dopant in polymer-based solid electrolytes is an area of interest, where its incorporation could enhance sodium ion mobility within the polymer matrix.

Table 1: Examples of Dopants in Sodium-Ion Battery Materials

| Host Material | Dopant | Effect on Performance | Reference |

| Na₃Zr₂Si₂PO₁₂ (NZSP) | Cerium | Stabilizes high-conductivity phase, increases Na⁺ concentration, enhances density. | |

| Na₂Ti₃O₇ (NTO) | Fluorine | Improves Na⁺ diffusion coefficient, increases specific capacity by 30%. | |

| Na₃V₂(PO₄)₃ | Magnesium | Enhances ionic and electronic conductivity, improves rate and cycling performance. | |

| Na₃SbS₄ | W/Sn | Facilitates formation of cubic phase, increases ionic conductivity. |

This table is generated based on available data for various sodium compounds to illustrate the principle of ionic doping.

Role as Surface Modifiers and Dispersing Agents

Dispersing agents are crucial for stabilizing solid particles within a liquid medium, preventing them from clumping together or settling out. This is achieved when the agent adsorbs onto the particle surfaces and creates repulsive forces, either through electrostatic or steric stabilization. This stabilization is key in products like paints, inks, and ceramics.

Many effective dispersing agents are sodium salts of organic or inorganic acids, such as sodium polyphosphates, sodium metasilicate, and sodium polyacrylates. These agents function by creating an anionic charge on the particles, causing them to repel each other. Given its structure as a sodium salt of a sulfonated organic acid, this compound exhibits the classic characteristics of an anionic surfactant. This structure allows it to act as an effective dispersing agent, particularly in aqueous systems, by reducing the surface tension of the liquid and adsorbing onto particle surfaces to prevent agglomeration.

Table 2: Common Types of Dispersing Agents and Their Function

| Dispersing Agent Type | Stabilization Mechanism | Typical Applications | Reference |

| Condensed Phosphates | Electrostatic | Water-based paints, soil dispersion | |

| Polyacrylates (Sodium Salt) | Electrostatic | Water-based paints, mineral slurries | |

| Lignosulfonates | Electrostatic & Steric | Concrete, dye solutions | |

| Anionic Surfactants | Electrostatic | Pigment and filler dispersion in aqueous systems |

This table provides a general overview of dispersing agent types and is not specific to this compound.

Enhancing Performance in Coatings and Adhesives

The performance of coatings and adhesives often depends on the proper dispersion of pigments and fillers and the effective wetting of substrates. This compound's surfactant properties make it a useful additive in these formulations.

Biochemical and Enzymatic Transformations of Sodium 2 Oxopropanesulphonate in Vitro Studies

In Vitro Metabolic Pathway Investigations and Characterization

The in vitro metabolism of xenobiotics, including compounds like sodium 2-oxopropanesulphonate, is a fundamental area of study to understand their biochemical fate. mhmedical.com These investigations typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like primary hepatocytes, which contain a comprehensive suite of metabolic enzymes. mdpi.com Biotransformation reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.comomicsonline.org Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH), generally increasing the compound's polarity. omicsonline.orgnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione, further enhancing water solubility to facilitate excretion. mhmedical.comlongdom.org

For a compound like this compound, its initial metabolic steps would likely involve enzymes that can act on its sulfonate and ketone functionalities. The metabolic pathway can be elucidated by incubating the compound with liver microsomes or other in vitro systems and analyzing the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com The characterization of these metabolites helps in constructing a putative metabolic map. For instance, studies on similar structures, such as 1-phenyl-2-propanone oxime, have shown that in vitro metabolism in rat liver homogenates can lead to the formation of multiple metabolites through various reactions. nih.gov

The stability of the compound in these in vitro systems is also a key parameter. Metabolic stability assays, which measure the rate of disappearance of the parent compound, provide an indication of its susceptibility to metabolism. nih.gov For example, the half-life of a compound in human liver microsomes can be determined to predict its clearance in vivo. nih.gov

Enzymatic Catalysis and Biotransformations of this compound

Biotransformation harnesses the catalytic power of enzymes from living organisms to modify chemical compounds. omicsonline.orgwikipedia.org This process is highly specific and can involve a wide array of reactions including oxidation, reduction, and hydrolysis. omicsonline.org

Identification and Isolation of Relevant Enzymes

The initial step in studying the enzymatic transformation of this compound is to identify and isolate the enzymes capable of acting on it. This often involves screening microorganisms, such as fungi and bacteria, which are known to produce a diverse range of degradative enzymes. ijcmas.comusn.no For example, fungi isolated from specific environments like mangrove ecosystems have been shown to produce various enzymes like laccases, xylanases, and lipases. ijcmas.com Similarly, bacteria from compost or marine environments have been identified for their ability to degrade various polymers. mdpi.com

The screening process may involve culturing these microorganisms on a medium containing this compound as a potential carbon source. usn.no Strains that show growth or a zone of clearance around the colony are selected for further investigation. frontiersin.org Subsequent steps involve the isolation and purification of the specific enzyme(s) responsible for the degradation. This can be achieved through techniques like protein precipitation, chromatography, and electrophoresis. nih.gov For instance, laccase-degrading aflatoxin B1 was isolated and purified from Bacillus amyloliquefaciens. nih.gov

Mechanistic Studies of Enzymatic Reactions

Once a relevant enzyme is identified and purified, its catalytic mechanism can be investigated. Enzymatic reactions typically proceed through the formation of an enzyme-substrate (ES) complex at the enzyme's active site. eagri.orgresearchgate.net The formation of this complex lowers the activation energy of the reaction, thereby accelerating it. eagri.orgresearchgate.net

The mechanism of enzyme action can be elucidated using various techniques. Kinetic studies can determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. eagri.org Structural biology techniques, such as X-ray crystallography, can be used to determine the three-dimensional structure of the enzyme and its complex with the substrate or substrate analogs, revealing the specific amino acid residues involved in binding and catalysis. wou.edu

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)

The interaction of small molecules like this compound with biological macromolecules, particularly proteins and enzymes, is crucial for understanding their biological activity and potential effects. These interactions can be specific, involving binding to the active site of an enzyme, or non-specific. nih.govnih.gov

The binding of a molecule to an enzyme can either inhibit or activate its function. britannica.com Inhibitors can be competitive, binding to the active site and preventing the substrate from binding, or non-competitive, binding to a different site and altering the enzyme's conformation. eagri.orgresearchgate.net The formation of a complex between a small molecule and a protein can be studied using techniques like pull-down assays and immunoprecipitation. nih.gov For example, the interaction between 5-oxoprolinase components is dependent on the presence of the substrate. nih.gov

The binding affinity and the nature of the forces involved (e.g., electrostatic, hydrophobic) can be characterized by various biophysical methods. britannica.com The binding of oxydianions to certain enzymes has been shown to drive conformational changes that are essential for catalysis. nih.gov Understanding these interactions is critical, as they can influence the metabolic fate and potential biological effects of the compound.

Role as a Buffer or Reagent in Controlled Biochemical Assays

In biochemical and biophysical experiments, maintaining a stable pH is often critical, and this is achieved through the use of buffers. nih.govpatsnap.com "Good's buffers" are a series of zwitterionic buffers developed to be biocompatible, with pKa values near physiological pH, high water solubility, and minimal interaction with biological systems. interchim.fr

While there is no specific information found on the use of sodium 2-oxopropanesulfonate as a standard biochemical buffer, the properties of a compound determine its suitability for such a role. An ideal buffer should not interfere with the reaction being studied, meaning it should not inhibit enzymes or interact with other components of the assay. patsnap.comuminho.pt For example, some common buffers like phosphate (B84403) can precipitate divalent cations, which can be problematic in certain assays. nih.gov

The suitability of a compound as a buffer depends on its pKa, which should be close to the desired pH of the experiment. interchim.fr Additionally, it should be chemically stable and not absorb light in the region used for spectrophotometric measurements. uminho.pt Given its chemical structure, with a sulfonic acid group, sodium 2-oxopropanesulfonate would have acidic properties, but its effectiveness and non-interference as a buffer in specific biochemical assays would require empirical testing.

Biosynthetic Implications of 2-Oxopropanesulphonate Scaffolds

While there is no direct evidence of naturally occurring biosynthetic pathways that utilize a 2-oxopropanesulphonate scaffold, the principles of scaffold-based synthesis can be considered. A molecular scaffold provides a structural framework to which different functional groups or building blocks can be attached. mdpi.com In the context of biosynthesis, enzymes can be attached to a scaffold protein, bringing them into close proximity to facilitate the channeling of intermediates from one active site to the next. google.com

The chemical structure of 2-oxopropanesulphonate itself is relatively simple. However, the concept of a "scaffold" in a broader chemical sense refers to a core structure that can be modified to create a library of related compounds. mdpi.com The development of synthetic scaffolds is a growing area of chemistry with applications in creating functional molecules for various purposes. mdpi.com In the context of biosynthesis, engineered microorganisms could potentially be designed to produce novel compounds based on a 2-oxopropanesulphonate-like core, although this remains a hypothetical application.

Environmental Fate, Degradation, and Ecotoxicological Implications of Sodium 2 Oxopropanesulphonate Academic Perspective

Biodegradation Pathways and Microbial Metabolism

Identification of Key Degrading Microbial Species

There is a lack of specific studies in the accessible scientific literature that isolate and identify microbial species with the explicit capability of utilizing Sodium 2-oxopropanesulphonate as a carbon or sulfur source. While research on the biodegradation of other sulfonated compounds, such as linear alkylbenzene sulfonates (LAS) and sulfoquinovose, has identified various bacterial strains, it is not possible to extrapolate these findings to predict the specific microbial consortia responsible for the degradation of this compound without direct experimental evidence.

Elucidation of Degradation Products and Kinetics

The metabolic intermediates and final degradation products resulting from the microbial breakdown of this compound have not been characterized in published research. Similarly, data on the kinetics of its biodegradation, including degradation rates and half-lives in various environmental matrices, are not available. Understanding these parameters is crucial for predicting the persistence of the compound in the environment. One study did note that this compound acts as a competitive inhibitor of the enzyme acetoacetate (B1235776) decarboxylase, suggesting an interaction with microbial enzymes is possible. researchgate.net

Abiotic Degradation Mechanisms

The breakdown of this compound through non-biological processes such as photodegradation and hydrolysis is another critical aspect of its environmental fate that appears to be understudied.

Photodegradation Processes in Aqueous and Atmospheric Environments

Specific experimental data on the photodegradation of this compound in water or the atmosphere are not available. General knowledge of photochemistry suggests that the ketone functional group could potentially absorb ultraviolet radiation, leading to photochemical reactions. However, without specific studies, the quantum yield, reaction pathways, and resulting photoproducts remain unknown.

Hydrolytic Stability and Chemical Transformation in Water and Soil

The hydrolytic stability of this compound under typical environmental pH and temperature conditions has not been reported. Sulfonate groups are generally resistant to hydrolysis. However, the presence of the α-keto group might influence the chemical stability of the C-S bond. Research on the hydrolysis of sulfonate esters has been conducted, but it is not directly applicable as this compound is a sulfonate salt, not an ester. rsc.orgnih.govresearchgate.netfrontiersin.orgucl.ac.uk

Environmental Partitioning and Mobility

Information regarding the partitioning of this compound between different environmental compartments (e.g., water, soil, air) is not available in the scientific literature. Key parameters used to predict environmental mobility, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been reported for this compound. As a sodium salt, it is expected to be water-soluble and have limited volatility. This high water solubility would suggest a potential for high mobility in soil and aquatic systems. The addition of a sulfate (B86663) or sulfonate group to an organic compound generally increases its mobility in the subsurface. nih.govfda.gov

Adsorption to Environmental Matrices (e.g., Soil, Sediment)

The adsorption of a chemical to soil and sediment is a critical process that influences its mobility and availability in the environment. For organosulfonates, the presence of the sulfonate group (-SO₃⁻) is a key determinant of their adsorption behavior.

Generally, organosulfonates are expected to have a low affinity for adsorbing to soil and sediment particles. nih.govbohrium.comnih.gov This is because the sulfonate group is highly polar and imparts a negative charge to the molecule under typical environmental pH conditions. Soil and sediment surfaces, particularly clay and organic matter, also tend to be negatively charged. This results in electrostatic repulsion, which limits the extent of adsorption.

Research on other organic sulfonates has shown that they exhibit higher mobility in the subsurface due to a lower affinity for surfaces like aquifer solids. bohrium.comnih.gov The adsorption that does occur is likely to be influenced by factors such as the soil's cation exchange capacity (CEC), the presence of polyvalent cations that can act as bridges between the sulfonate and the soil surface, and the organic matter content. However, without specific studies on this compound, no quantitative data on its adsorption coefficients (such as Kd or Koc) can be provided.

Assessment of Environmental Persistence and Bioavailability

The environmental persistence of a compound refers to the length of time it remains in the environment before being broken down by chemical or biological processes. The bioavailability of a substance is the extent to which it can be taken up by living organisms.

Environmental Persistence:

The persistence of this compound in the environment is difficult to predict without specific degradation studies. However, some microorganisms are known to metabolize organosulfonates. Sulfopyruvate is a known intermediate in the microbial degradation pathways of other sulfur-containing compounds like sulfolactate and cysteate. biocyc.orgmetacyc.orgfrontiersin.org For instance, some bacteria can convert sulfolactate to sulfopyruvate, which is then further metabolized. frontiersin.org This suggests that microbial degradation of this compound is plausible.

Bioavailability:

For a compound to be bioavailable to soil-dwelling organisms or aquatic life, it generally needs to be present in the soil pore water or the water column. Given the likely high water solubility and low adsorption of this compound, it is expected to be readily bioavailable in the aqueous phase of soil and in aquatic environments. However, its actual uptake and any potential toxicological effects on organisms are unknown without specific ecotoxicological testing.

Advanced Analytical Methodologies for Sodium 2 Oxopropanesulphonate Quantification Non Clinical

Capillary Electrophoresis (CE) for Ionic Species Analysis